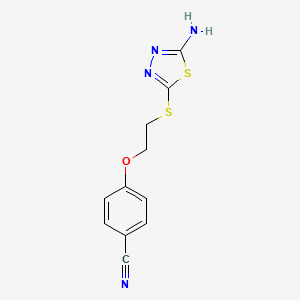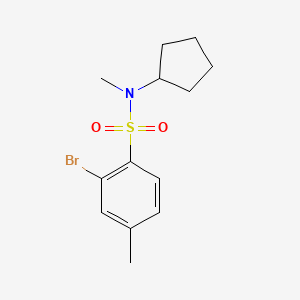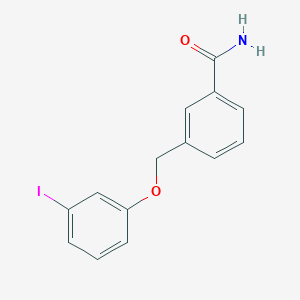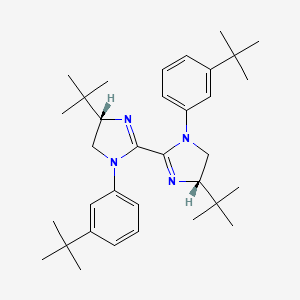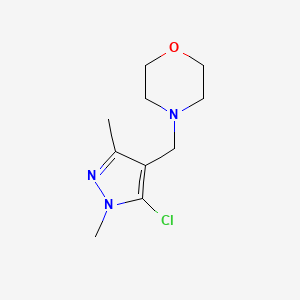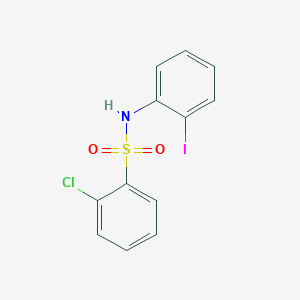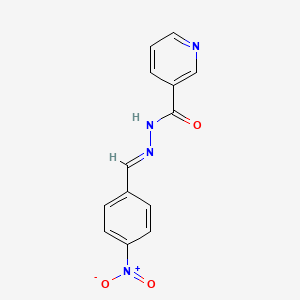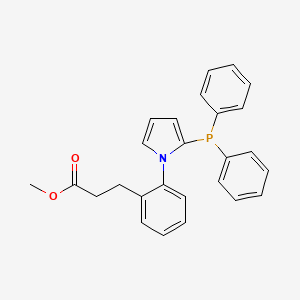
Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a pyrrole ring, a diphenylphosphanyl group, and a propanoate ester moiety.
Méthodes De Préparation
The synthesis of Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Analyse Des Réactions Chimiques
Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate involves its interaction with molecular targets through its diphenylphosphanyl group and pyrrole ring. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms in both chemistry and biology.
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate include other esters with pyrrole and phosphanyl groups. For example:
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Propriétés
Formule moléculaire |
C26H24NO2P |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
methyl 3-[2-(2-diphenylphosphanylpyrrol-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C26H24NO2P/c1-29-26(28)19-18-21-11-8-9-16-24(21)27-20-10-17-25(27)30(22-12-4-2-5-13-22)23-14-6-3-7-15-23/h2-17,20H,18-19H2,1H3 |
Clé InChI |
POUUKLPULWIGGQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC=CC=C1N2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)
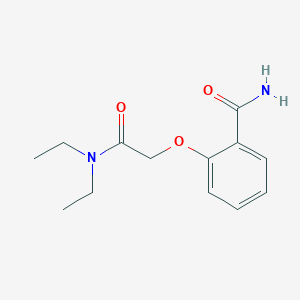

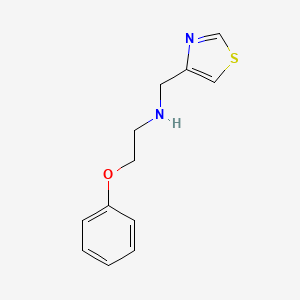

![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)
